molecular formula C23H19NS2 B14244372 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene CAS No. 306762-43-6

2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene

Cat. No.: B14244372
CAS No.: 306762-43-6
M. Wt: 373.5 g/mol
InChI Key: OCEDAOMGZMOCJI-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene is a complex organic compound characterized by the presence of butylsulfanyl and isothiocyanatophenyl groups attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization.

    Introduction of the butylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group on the naphthalene ring with butylthiol.

    Attachment of the isothiocyanatophenyl group: This is typically done via a Sonogashira coupling reaction between a halogenated naphthalene derivative and an ethynyl-substituted isothiocyanatophenyl compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The isothiocyanate group can be reduced to an amine.

    Substitution: The naphthalene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the naphthalene core.

Scientific Research Applications

2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of protein-ligand interactions due to the presence of the isothiocyanate group.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene depends on its application. In biological systems, the isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can affect protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylsulfanyl)-6-[(4-cyanophenyl)ethynyl]naphthalene
  • 2-(Butylsulfanyl)-6-[(4-methylphenyl)ethynyl]naphthalene
  • 2-(Butylsulfanyl)-6-[(4-fluorophenyl)ethynyl]naphthalene

Uniqueness

2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential for covalent modification of biological molecules. This makes it particularly valuable in the study of protein interactions and as a potential therapeutic agent.

Properties

CAS No.

306762-43-6

Molecular Formula

C23H19NS2

Molecular Weight

373.5 g/mol

IUPAC Name

2-butylsulfanyl-6-[2-(4-isothiocyanatophenyl)ethynyl]naphthalene

InChI

InChI=1S/C23H19NS2/c1-2-3-14-26-23-13-10-20-15-19(6-9-21(20)16-23)5-4-18-7-11-22(12-8-18)24-17-25/h6-13,15-16H,2-3,14H2,1H3

InChI Key

OCEDAOMGZMOCJI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC2=C(C=C1)C=C(C=C2)C#CC3=CC=C(C=C3)N=C=S

Origin of Product

United States

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